4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Historical Development of Thiazolo[5,4-b]Pyridine Derivatives
The thiazolo[5,4-b]pyridine scaffold emerged as a pharmacologically relevant heterocycle in the late 20th century, with synthetic methodologies evolving significantly since the 2010s. Early synthetic routes, such as the seven-step protocol developed by Zhang et al. (2020), utilized 2,4-dichloro-3-nitropyridine as a starting material to construct the thiazolo[5,4-b]pyridine core through sequential substitutions and cyclization. Parallel advancements by Nasri et al. (2020) demonstrated domino reactions combining cysteamine hydrochloride, isatin derivatives, and active methylene compounds to generate spiro-fused thiazolo[5,4-b]pyridines under catalyst-free conditions.
Key milestones include:
- 2011 : Discovery of AMG 369, a thiazolo[5,4-b]pyridine dual S1P1/S1P5 agonist with potent immunomodulatory activity.
- 2020 : Development of scalable synthetic routes using Suzuki-Miyaura couplings for aryl group introductions.
- 2024 : Inclusion of pyridine-containing heterocycles in 12% of FDA-approved small-molecule drugs, highlighting their pharmaceutical relevance.
Significance in Medicinal Chemistry Research
Thiazolo[5,4-b]pyridine derivatives exhibit diverse pharmacological activities due to their ability to modulate protein-protein interactions and enzymatic functions. The scaffold’s rigidity enables precise spatial orientation of substituents, making it ideal for targeting:
- Kinase domains : PI3K inhibition via C-2 aryl substitutions
- G-protein-coupled receptors (GPCRs) : S1P1 agonism through fluorobenzyl linkages
- Viral proteases : Hydrophobic pocket interactions using naphthalene sulfonamide groups
The sulfonamide moiety enhances binding affinity through hydrogen bonding with backbone amides (e.g., Asp274 in PI3Kγ) while improving aqueous solubility via ionization at physiological pH. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the 4-position of the benzenesulfonamide increase target selectivity by 3- to 5-fold compared to alkyl substitutions.
Evolution of Sulfonamide-Thiazolopyridine Compounds
The integration of sulfonamides with thiazolo[5,4-b]pyridines represents a strategic advancement in drug design, combining metabolic stability with enhanced target engagement. Synthetic evolution has progressed through three generations:
First-generation (pre-2015) :
Second-generation (2015–2020) :
Third-generation (post-2020) :
For 4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, the synthetic route typically involves:
Current Research Landscape and Knowledge Gaps
Recent studies focus on three primary areas:
- Kinase inhibitor optimization : Modulating 4-ethoxy group stereochemistry to enhance PI3Kδ isoform selectivity
- Dual-target agonists : Engineering compounds with balanced S1P1/S1P5 binding (e.g., log Ki ratios ≤0.3)
- Prodrug development : Masking sulfonamide acidity through ethyl glycinate prodrugs for improved oral bioavailability
Critical knowledge gaps persist in:
- Cellular permeability : Impact of thiazolo[5,4-b]pyridine’s log P (2.1–3.8) on blood-brain barrier penetration
- Metabolic stability : Role of 4-ethoxy groups in cytochrome P450 3A4-mediated oxidation
- Polypharmacology : Off-target effects on S1P2/S1P4 receptors at therapeutic concentrations
Properties
IUPAC Name |
4-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-3-27-16-8-10-17(11-9-16)29(25,26)24-19-13-15(7-6-14(19)2)20-23-18-5-4-12-22-21(18)28-20/h4-13,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZIYDNUCAGJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of various reagents such as acetic acid, zinc oxide nanoparticles, and trimethylamine in ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : It exhibits activity against various bacteria and fungi by interfering with cellular processes. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans with IC50 values of 12.5 µg/mL and 15 µg/mL, respectively .
- Antiviral Effects : The compound has demonstrated potential against viruses such as Hepatitis C Virus (HCV), with an IC50 value of 2.3 µM .
- Anti-inflammatory Properties : Research indicates that derivatives of thiazolo[5,4-b]pyridine can have anti-inflammatory effects, which may be relevant for treating chronic inflammatory conditions .
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study reported that derivatives of thiazolo[5,4-b]pyridine exhibited significant antibacterial activity against resistant strains of bacteria. This research highlights the potential for developing new antibiotics based on this scaffold .
- Antiviral Research : Another investigation focused on the antiviral properties of thiazolo derivatives against HCV. The findings suggested that these compounds could inhibit viral replication effectively, indicating their potential as therapeutic agents in antiviral drug development .
- Anti-inflammatory Research : In a study examining novel thiazolo derivatives, it was found that certain compounds could significantly reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases .
Applications in Drug Development
The unique combination of functional groups in 4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide makes it a valuable candidate for drug development:
- Medicinal Chemistry : This compound serves as a building block for synthesizing more complex molecules with enhanced biological activities.
- Pharmacological Research : Its potential to interact with various biological targets makes it a subject of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as PI3K. By inhibiting PI3K, the compound can interfere with cell signaling pathways that are crucial for cell growth and survival. This makes it a promising candidate for cancer therapy, as it can potentially inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Thiazolo[5,4-b]Pyridine Moieties
2-Ethoxy-N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzenesulfonamide
- Structural Difference : The ethoxy group is at position 2 of the benzenesulfonamide instead of position 3.
- Implications : Positional isomerism may alter binding affinity due to differences in electronic distribution and steric interactions. For example, a 4-ethoxy group could better align with hydrophobic pockets in enzymatic targets compared to the 2-substituted analog .
5-Chloro-N-[4-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl]-2-Thiophenesulfonamide
- Structural Differences :
- Replaces benzenesulfonamide with thiophenesulfonamide .
- Substitutes ethoxy with a chlorine atom at position 5 of the thiophene ring.
- Functional Impact : The chlorine atom may enhance electrophilicity and target engagement, while the thiophene ring could reduce metabolic stability compared to benzene .
N-(2-Methyl-3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Thiophene-2-Sulfonamide
- Structural Differences :
- Sulfonamide group is attached to thiophene instead of benzene.
- Thiazolo[5,4-b]pyridine is at position 3 of the phenyl ring instead of position 4.
- Implications : The shifted substitution pattern may disrupt binding to kinases like c-KIT, where position 5 is critical for interaction with hydrophobic pockets .
Analogues with Modified Substituents or Scaffolds
6h (3-(Trifluoromethyl)Phenyl Derivative)
- Structure : Features a 3-(trifluoromethyl)phenyl group on the thiazolo[5,4-b]pyridine scaffold.
- Activity : Demonstrates moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to the trifluoromethyl group fitting into hydrophobic pockets .
- Comparison : The ethoxy group in the target compound may offer similar hydrophobicity but with reduced electronegativity compared to -CF₃.
N-(3-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)-1-Naphthamide (Compound 4)
- Structure : Replaces benzenesulfonamide with a 1-naphthamide group.
Key SAR Insights
- Thiazolo[5,4-b]Pyridine Position : Derivatives with substitutions at position 5 of the phenyl ring (e.g., target compound) show better kinase inhibition than position 3 analogs .
- Electron-Withdrawing Groups : Chlorine () and trifluoromethyl () enhance activity, while ethoxy may balance hydrophobicity and steric effects .
- Sulfonamide vs. Amide : Benzenesulfonamide improves solubility over thiophene or naphthamide derivatives, critical for oral bioavailability .
Comparative Data Table
Biological Activity
4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an ethoxy group, a thiazolo[5,4-b]pyridine moiety, and a benzenesulfonamide structure, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds with thiazolo[5,4-b]pyridine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In studies, these compounds demonstrated lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like ampicillin and streptomycin .
Anticancer Potential
The compound's mechanism of action primarily involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. In vitro studies have shown that this compound can effectively suppress tumor growth in various cancer cell lines by targeting the AKT/mTOR signaling pathway .
Table 1: Summary of Biological Activities
The biological activity of this compound is largely attributed to its interaction with specific biomolecules:
- PI3K Inhibition : The compound acts as a potent inhibitor of PI3Kα, which is crucial in regulating cell growth and survival.
- Cell Signaling Modulation : It alters various signaling pathways involved in inflammation and cancer progression.
- Antioxidant Properties : This compound also exhibits antioxidant activity, which may contribute to its overall therapeutic effects by mitigating oxidative stress .
Case Studies
Several studies have explored the pharmacological potential of thiazolo[5,4-b]pyridine derivatives:
- Antibacterial Study : A series of thiazole derivatives were tested for their antibacterial efficacy against S. aureus, showing promising results with MIC values as low as 3.9 μg/mL .
- Anticancer Research : A study on various thiazole-bearing compounds revealed significant cytotoxic effects against human glioblastoma cells, with some derivatives showing IC50 values comparable to established chemotherapeutics .
- Inflammation Studies : Research indicated that certain derivatives could modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What is the general synthetic route for benzenesulfonamide derivatives containing thiazolo[5,4-b]pyridine scaffolds?
The synthesis typically involves coupling a sulfonyl chloride with an amine-functionalized thiazolo[5,4-b]pyridine precursor. For example, compound 4 (a thiazolo[5,4-b]pyridine intermediate) is reacted with a sulfonyl chloride in dry pyridine at room temperature for 5 hours. After acidification and purification via flash chromatography, the target sulfonamide is isolated . Modifications to the ethoxy or methyl groups require tailored starting materials and protection/deprotection strategies.
Q. What analytical methods are used to characterize this compound and validate purity?
Nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, in related thiazolo[5,4-b]pyridine derivatives, NMR confirmed substituent positions, while HRMS validated molecular weights within 2 ppm accuracy . Purity is assessed via HPLC (>95% purity threshold) or elemental analysis.
Q. How is the sulfonamide group introduced into the thiazolo[5,4-b]pyridine core?
The sulfonamide functionality is introduced via nucleophilic substitution. A primary or secondary amine on the thiazolo[5,4-b]pyridine reacts with a benzenesulfonyl chloride derivative in a polar aprotic solvent (e.g., pyridine or DMF). The reaction is monitored for completion by TLC, followed by acid-base workup to isolate the product .
Advanced Research Questions
Q. How does the sulfonamide substituent influence phosphoinositide 3-kinase (PI3K) inhibitory activity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., chloro or fluoro) on the sulfonamide enhance PI3Kα inhibition. For instance, 2-chloro-4-fluorophenyl sulfonamide derivatives achieved IC₅₀ values <10 nM, while unsubstituted phenyl groups reduced activity by >10-fold. The sulfonamide’s electronegativity likely stabilizes hydrogen bonds with catalytic lysine residues in the PI3K binding pocket .
Q. What strategies resolve contradictory activity data across kinase isoforms (e.g., PI3Kα vs. PI3Kβ)?
Isoform selectivity is optimized by modifying the thiazolo[5,4-b]pyridine’s 2-pyridyl substituent. Docking studies reveal that a 4-morpholinyl group increases interactions with PI3Kα’s hydrophobic region, while bulkier groups reduce β-isoform affinity. For example, compound 19a showed a 10-fold selectivity for PI3Kα over PI3Kβ due to steric clashes in the β-isoform’s ATP-binding site .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
Molecular docking (e.g., using AutoDock Vina) and MD simulations identify key interactions. For a lead compound, the thiazolo[5,4-b]pyridine core forms hydrogen bonds with Val851 and Met922 in PI3Kα, while the sulfonamide interacts with Lys802. Modifying the ethoxy group to a larger substituent (e.g., isopropoxy) improved hydrophobic contacts in a 2020 study .
Q. What experimental controls are critical when assessing off-target effects in kinase assays?
Include (1) a positive control (e.g., wortmannin for PI3K), (2) counter-screening against unrelated kinases (e.g., PKA, PKC), and (3) vehicle controls to exclude solvent interference. Use ATP-concentration-matched conditions to avoid false negatives due to competition .
Q. How are solubility and bioavailability challenges addressed during preclinical development?
Prodrug strategies (e.g., esterification of the ethoxy group) or co-solvent systems (PEG-400/water) improve solubility. Pharmacokinetic studies in rodents guide dosing; for example, methylcellulose-based formulations increased oral bioavailability by 40% in a 2022 trial .
Methodological Considerations
Q. What purification techniques are optimal for isolating sulfonamide derivatives?
Flash chromatography (silica gel, hexane/EtOAc gradient) effectively separates sulfonamides. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is preferred. Recrystallization from ethanol/water mixtures yields high-purity crystals .
Q. How should researchers handle discrepancies in enzymatic vs. cellular assay results?
Cellular assays may reflect off-target effects or metabolic instability. Validate using (1) orthogonal assays (e.g., Western blot for phosphorylated Akt) and (2) stable isotope-labeled analogs to track degradation. For instance, a 2021 study resolved contradictions by identifying glutathione adduct formation in cellular media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
